molecular formula C8H8O3 B037648 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid CAS No. 125091-66-9

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid

Cat. No.: B037648
CAS No.: 125091-66-9
M. Wt: 152.15 g/mol
InChI Key: PDOOJMWVHLSMOZ-UHFFFAOYSA-N
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Description

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound featuring a norbornene skeleton with a ketone group at the C7 position and a carboxylic acid substituent at C2. Its structure combines a rigid bicyclic framework with conjugated double bonds (C5–C6) and oxygen-containing functional groups, making it a versatile intermediate in organic synthesis and pharmaceutical applications. The compound’s stereochemistry (endo/exo configurations) and hydrogen-bonding capabilities significantly influence its reactivity and crystallographic behavior .

Key properties include:

  • Molecular Formula: C₈H₈O₃
  • Hydrogen Bonding: Forms centrosymmetric dimers via carboxylic acid groups, with O⋯O distances of 2.660 Å in the crystalline state .
  • Synthesis: Typically prepared via Diels-Alder reactions between furan derivatives and dienophiles (e.g., methyl 3-bromopropiolate), followed by regioselective hydrolysis and oxidation steps .

Properties

IUPAC Name

7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O3/c9-7-4-1-2-5(7)6(3-4)8(10)11/h1-2,4-6H,3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDOOJMWVHLSMOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C=CC(C1C(=O)O)C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60563560
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Molecular Weight

152.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125091-66-9
Record name 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60563560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid
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Preparation Methods

Reaction Mechanism and Substrate Selection

The Diels-Alder reaction between α,β-unsaturated carboxylic acids (I) and furan derivatives (II) is a cornerstone synthesis. For example, the US6677464B2 patent utilizes a Lewis acid catalyst (e.g., boron trifluoride etherate) to facilitate [4+2] cycloaddition under mild conditions. The α,β-unsaturated carboxylic acid (e.g., acrylic acid derivatives) reacts with furan to form the bicyclic framework, with the Lewis acid stabilizing the transition state and enhancing regioselectivity.

The general reaction is represented as:

α,β-unsaturated carboxylic acid (I)+furan (II)Lewis acid7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (III)\text{α,β-unsaturated carboxylic acid (I)} + \text{furan (II)} \xrightarrow{\text{Lewis acid}} \text{7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid (III)}

This method avoids high temperatures and pressurized reactors, achieving yields up to 87%.

Industrial Advantages and Limitations

Compared to earlier methods requiring multi-day reactions (e.g., 75 days for 33% yield), this approach reduces reaction times to 12–24 hours. Substituents on the furan ring (R⁴–R⁷) and the carboxylic acid (R¹–R³) influence steric and electronic effects, with electron-withdrawing groups enhancing reactivity. However, steric hindrance from bulky substituents can reduce yields, necessitating careful substrate design.

Regioselective Diels-Alder Reaction with Halogenated Propiolates

Synthesis of Methyl 1-Methyl-3-oxo Derivatives

A PMC study demonstrates a regioselective Diels-Alder reaction between 2-methylfuran and methyl 3-bromopropiolate, yielding methyl 1-methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-en-2-carboxylate (4a) with 50% selectivity. The bromine atom on the propiolate acts as a directing group, favoring endo transition state formation:

\text{2-methylfuran} + \text{methyl 3-bromopropiolate} \rightarrow \text{4a (50%)} + \text{4b (3.2%)}

The major product (4a) is hydrolyzed using HCl to yield the carboxylic acid derivative, overcoming challenges associated with resistant ketal groups.

Hydrolysis Optimization

Concentrated HCl proved superior to conventional methods (e.g., methanolic HCl or ion-exchange resins), achieving complete hydrolysis within four days. This step highlights the importance of reagent selection in overcoming steric and electronic barriers.

Alternative Methods: Acrylic Acid Esters and Furans

Early Industrial Approaches

The EP0104583A3 patent describes reacting acrylic acid esters with furans under thermal conditions (100–150°C) without catalysts. While avoiding catalysts simplifies purification, this method requires prolonged heating (48–72 hours) and achieves moderate yields (40–60%). For example:

methyl acrylate+furanΔmethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate\text{methyl acrylate} + \text{furan} \xrightarrow{\Delta} \text{methyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate}

Subsequent ester hydrolysis yields the free carboxylic acid, but scalability is limited by energy costs and side reactions.

Comparative Analysis of Preparation Methods

Method Catalyst Conditions Yield Reaction Time Key Advantage
Lewis Acid-CatalyzedBF₃·OEt₂RT, atmospheric87%12–24 hMild conditions, high yield
Halogenated PropiolateNone (DA step)Reflux (benzene)38%24 h (total)Regioselectivity, HCl hydrolysis
Thermal CycloadditionNone100–150°C40–60%48–72 hNo catalyst, simple setup

Chemical Reactions Analysis

Types of Reactions

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The ketone group can be further oxidized to form carboxylic acids or other oxidized derivatives.

    Reduction: The ketone group can be reduced to form alcohols.

    Substitution: The carboxylic acid group can undergo nucleophilic substitution reactions to form esters, amides, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like thionyl chloride (SOCl2) for forming acyl chlorides, followed by reactions with alcohols or amines to form esters or amides.

Major Products

    Oxidation: Formation of dicarboxylic acids.

    Reduction: Formation of alcohols.

    Substitution: Formation of esters, amides, and other derivatives.

Scientific Research Applications

Chemical Properties and Structure

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid possesses a bicyclic structure that contributes to its reactivity and utility as a synthetic intermediate. Its molecular formula is C7H8O3C_7H_8O_3, and it features a ketone functional group alongside a carboxylic acid, which enhances its reactivity in various chemical reactions.

Pharmaceutical Applications

One of the most significant applications of this compound is as an intermediate in the synthesis of pharmaceuticals:

  • Cyclophellitol : This compound is known for its anti-HIV properties and is synthesized using derivatives of this compound . Cyclophellitol has been studied extensively for its potential in treating viral infections.

Agricultural Applications

The compound is also utilized in the development of agricultural chemicals:

  • Pesticides and Herbicides : Derivatives of this compound are being explored for their potential as active ingredients in pesticides and herbicides due to their biological activity against pests .

Case Studies and Research Findings

Several studies have documented the efficacy and versatility of this compound in various applications:

StudyApplicationFindings
Tetrahedron Letters (2000)Anti-HIV Drug SynthesisDemonstrated the use of 7-Oxobicyclo[2.2.1]hept-5-ene derivatives as key intermediates for Cyclophellitol synthesis .
MDPI Molecules (2005)Synthesis MethodologyDeveloped an efficient method for synthesizing methyl esters from 7-Oxobicyclo compounds, highlighting improved yields .
Patent US6677464B2Industrial ProductionOutlined a method for producing 7-Oxabicyclo derivatives under mild conditions, suitable for large-scale production .

Mechanism of Action

The mechanism of action of 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid involves its interaction with various molecular targets. The ketone and carboxylic acid groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The compound’s unique bicyclic structure also allows it to fit into specific binding sites, making it a valuable scaffold in drug design .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural analogs and their distinguishing features:

Compound Name Molecular Formula Key Functional Groups Synthesis Method Key Properties/Applications References
7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₈O₃ Carboxylic acid, ketone, double bond Diels-Alder reaction, regioselective hydrolysis Hydrogen-bonded dimers; precursor for heterocycles
Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₈H₁₀O₂ Carboxylic acid, double bond Curtius reaction (via acid chloride + NaN₃) Forms isocyanates for urea derivatives
7-Oxobicyclo[2.2.1]heptane-1-carboxylic acid C₈H₁₀O₃ Carboxylic acid, ketone (saturated) Hydrogenation of unsaturated analog Less reactive due to saturated framework
1-Methyl-3-oxo-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid methyl ester C₉H₁₀O₄ Methyl ester, ketone, double bond Diels-Alder with 2-methylfuran High regioselectivity (15.7:1 ratio)
diexo-3-tert-Butoxycarbonylamino-7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylic acid C₁₂H₁₇NO₅ tert-Boc-protected amine, carboxylic acid Retro-Diels-Alder with aminonorbornene acids Bioactive small molecules; drug intermediates

Structural and Reactivity Comparisons

  • 7-Oxobicyclo[2.2.1]heptane-1-carboxylic acid : The saturated analog lacks the C5–C6 double bond, reducing conjugation and stabilizing the carbocation intermediate during hydrolysis. This results in slower reaction kinetics compared to the unsaturated compound .
  • Methyl Ester Derivatives : Esterification (e.g., methyl or tert-butyl esters) enhances solubility and alters hydrolysis rates. For example, tert-butyl esters (NBTBE) are used in lithography resists due to their fluorinated side chains .
  • Amine-Substituted Analogs: Introduction of tert-butoxycarbonylamino (Boc) groups at C3 enables peptide coupling and heterocycle synthesis. These derivatives exhibit improved thermal stability for Retro-Diels-Alder (RDA) reactions .

Key Research Findings

  • Hydrogen Bonding : The 7-oxo group in the unsaturated compound stabilizes carboxyl dimers but introduces steric hindrance, slowing hydrolysis compared to saturated analogs .
  • Regioselectivity : Electron-withdrawing substituents (e.g., 7-oxa bridge) direct Diels-Alder adduct formation, favoring endo products .
  • Thermal Stability : Unsaturated derivatives undergo RDA reactions at lower temperatures (e.g., 80–100°C), enabling green synthesis of heterocycles .

Biological Activity

7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid is a bicyclic compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis methods, and relevant case studies, providing a comprehensive overview of the current understanding of this compound.

Chemical Structure and Properties

The molecular formula for this compound is C9H10O3C_9H_10O_3. It features a bicyclic structure with a ketone and carboxylic acid functional group, which are critical for its biological interactions.

Synthesis Methods

Recent advancements in synthetic methodologies have improved the yield and efficiency of producing this compound derivatives. Notably, a method involving the reaction of acrylic acid with furan derivatives under mild conditions has been reported to yield high purity and yield, making it suitable for industrial applications .

Antiviral Properties

One of the most significant applications of this compound is its role as a synthetic intermediate in the development of antiviral agents, particularly against HIV. The endo form of this compound has been identified as a precursor to Cyclophellitol, an anti-HIV drug .

Anticancer Activity

Research indicates that compounds derived from this compound exhibit cytotoxic effects on various cancer cell lines. In vitro studies have shown that these derivatives can inhibit cell proliferation and induce apoptosis in cancer cells, suggesting potential as anticancer agents .

Study 1: Antiviral Efficacy

A study published in Tetrahedron Letters examined the antiviral efficacy of Cyclophellitol derivatives synthesized from this compound against HIV strains. The results demonstrated significant inhibition of viral replication at low micromolar concentrations, highlighting the potential for therapeutic use .

Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of various derivatives of this compound against breast cancer cell lines (MCF-7). The study found that specific modifications to the bicyclic structure enhanced cytotoxicity, suggesting that structural optimization could lead to more effective anticancer agents .

Data Table: Biological Activities Summary

Activity Target Effect Reference
AntiviralHIVSignificant viral inhibition
AnticancerMCF-7 (Breast Cancer)Induced apoptosis
CytotoxicityVarious Cancer Cell LinesInhibited cell proliferation

Q & A

(Basic) What are the standard synthetic routes for 7-Oxobicyclo[2.2.1]hept-5-ene-2-carboxylic acid?

Methodological Answer:
The compound is typically synthesized via:

  • Oxidation of ester precursors : Ethyl 7-oxabicyclo[2.2.1]hept-5-ene-2-carboxylate undergoes oxidation using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions to yield the carboxylic acid .
  • Cyclization reactions : Multi-step organic syntheses involving cyclization of diene precursors under superbasic conditions (e.g., NaOH/DMSO) with amidoximes, as demonstrated in photochemical [2+2] cycloadditions .
Synthetic RouteReagents/ConditionsKey ProductReference
Oxidation of ethyl esterKMnO₄/CrO₃, acidic conditionsCarboxylic acid
Cycloaddition with amidoximesNaOH/DMSO, superbasic mediumFunctionalized adducts

(Advanced) How can researchers address stereochemical challenges in synthesizing enantiopure this compound?

Methodological Answer:
Stereochemical control requires:

  • Asymmetric catalysis : Use chiral catalysts in cycloaddition or substitution reactions to favor specific enantiomers.
  • Chiral resolution : Employ chiral stationary phases in HPLC or supercritical fluid chromatography (SFC) to separate racemic mixtures, as demonstrated for structurally related bicyclic carboxylic acids .
  • Stereospecific reagents : Opt for enantiomerically pure starting materials (e.g., resolved esters) to preserve stereochemistry during oxidation .

(Basic) What spectroscopic techniques are recommended for characterizing this compound?

Methodological Answer:
Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm bicyclic framework and substituent positions (e.g., δ ~5.5 ppm for olefinic protons) .
  • Infrared Spectroscopy (IR) : Identify carboxylic acid C=O stretches (~1700 cm⁻¹) and hydroxyl groups .
  • X-ray crystallography : Resolve absolute configuration and bond angles, critical for validating stereochemistry .

(Advanced) How to resolve contradictions in reported biological activities (e.g., toxicity vs. therapeutic potential)?

Methodological Answer:
Contradictions arise from assay variability. Mitigate by:

  • Dose-response studies : Establish concentration-dependent effects (e.g., IC₅₀ for cytotoxicity vs. therapeutic efficacy) .
  • Comparative models : Use both in vitro (enzyme inhibition assays) and in vivo (rodent models) to validate activity.
  • Mechanistic studies : Probe interactions with biological targets (e.g., enzyme active sites) via mutagenesis or isotopic labeling .

(Advanced) What strategies optimize regioselectivity in Diels-Alder reactions involving the bicyclic framework?

Methodological Answer:
Regioselectivity is influenced by:

  • Dienophile choice : Electron-deficient dienophiles (e.g., maleic anhydride) favor endo transition states, achieving >95% regioselectivity in adduct formation .
  • Solvent and temperature : Polar aprotic solvents (e.g., DMSO) and controlled heating (reflux) enhance reaction specificity .
  • Computational modeling : Pre-screen dienophile reactivity using DFT calculations to predict regiochemical outcomes .

(Basic) What are common derivatization reactions for this compound?

Methodological Answer:
Derivatization routes include:

  • Esterification/Amidation : React with alcohols or amines under acidic/basic conditions to form esters or amides, useful for enhancing solubility or bioactivity .
  • Reduction : Convert the carboxylic acid to alcohols using LiAlH₄, though this may alter the bicyclic structure .
  • Functional group interconversion : Transform the ketone moiety (if present) into thiols or amines via nucleophilic substitution .

(Advanced) How to analyze conflicting data on mutagenicity and enzyme inhibition?

Methodological Answer:

  • Ames test validation : Confirm mutagenicity using Salmonella typhimurium strains with/without metabolic activation .
  • Enzyme kinetics : Compare inhibition constants (Kᵢ) across studies; discrepancies may arise from assay conditions (pH, cofactors) .
  • Structural analogs : Test derivatives to isolate structural features responsible for toxicity vs. therapeutic effects .

(Basic) What are the stability considerations for storing this compound?

Methodological Answer:

  • Storage conditions : Keep at -20°C under inert gas (N₂/Ar) to prevent oxidation or hydrolysis .
  • pH control : Aqueous solutions should be buffered (pH 4–6) to avoid decarboxylation .

(Advanced) How to scale up synthesis without compromising yield or purity?

Methodological Answer:

  • Flow chemistry : Use continuous flow reactors to maintain consistent reaction conditions (e.g., photochemical steps) .
  • Catalyst recycling : Immobilize catalysts (e.g., Pd/C for reductions) to reduce costs and improve scalability .

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